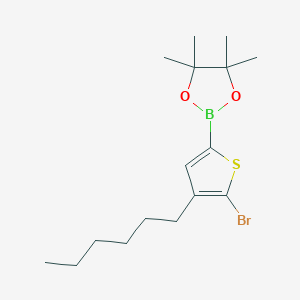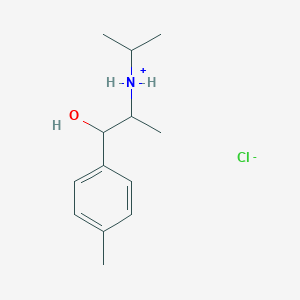![molecular formula C13H8BrClO2 B12092149 3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)
3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of bromine and chlorine substituents on the biphenyl scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Bromination and Chlorination: The biphenyl scaffold is first subjected to bromination and chlorination reactions to introduce the bromine and chlorine substituents. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale bromination, chlorination, and carboxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the biphenyl scaffold.
Coupling Reactions: The biphenyl scaffold can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended biphenyl systems.
Aplicaciones Científicas De Investigación
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated biphenyls.
Industry: The compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets and pathways. The presence of halogen substituents can influence the compound’s reactivity and binding affinity to specific targets. For example, the bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s interaction with proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3’-chloro-1,1’-biphenyl: A similar biphenyl derivative with bromine and chlorine substituents but lacking the carboxylic acid group.
3-Bromo-6-chloropicolinic acid: A related compound with a pyridine ring instead of the biphenyl scaffold.
Uniqueness
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of bromine, chlorine, and carboxylic acid functional groups on the biphenyl scaffold. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H8BrClO2 |
|---|---|
Peso molecular |
311.56 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C13H8BrClO2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) |
Clave InChI |
LEMJGTSFXFFOFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)



![1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride](/img/structure/B12092109.png)




![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)
